5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid
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Overview
Description
5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which includes a sulfonamide group attached to a benzene ring. This compound has a molecular formula of C14H13NO4S and a molecular weight of 291.322 g/mol .
Mechanism of Action
Target of Action
The primary target of 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Result of Action
Given its target, it is likely to have effects on protein synthesis and regulation within the cell
Preparation Methods
The synthesis of 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid typically involves the reaction of 5-methyl-2-aminobenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted benzoic acids.
Scientific Research Applications
5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid can be compared with other sulfanilides, such as:
Sulfanilamide: A simpler sulfanilide with antimicrobial properties.
N-(4-methylphenyl)sulfanilamide: Another sulfanilide with similar chemical structure but different biological activities.
N-(2-chlorophenyl)sulfanilamide: A sulfanilide with enhanced antimicrobial activity due to the presence of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfanilides.
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-8-9-14(13(10-11)15(17)18)16(2)21(19,20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWIHLHQAIDQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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